molecular formula C7H9N3O B1418165 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one CAS No. 756437-41-9

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Cat. No.: B1418165
CAS No.: 756437-41-9
M. Wt: 151.17 g/mol
InChI Key: XYYZKOFIMYHHAG-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyridine and pyrimidine derivatives. One common method is the multicomponent synthesis, where the pyrido[4,3-d]pyrimidine moiety is created through a series of reactions involving these derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired product and may include specific temperature, pressure, and solvent conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Biological Activity

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of various kinases. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

  • Molecular Formula : C7H9N3
  • Molar Mass : 135.16646 g/mol
  • Melting Point : 206-211°C (decomposition)
  • CAS Number : 157327-49-6

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. One notable method includes the Gewald reaction, which has been utilized to create various derivatives of pyrimidine compounds with enhanced biological properties .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating several related compounds, some demonstrated IC50 values less than 40 nM in cell proliferation assays. This indicates a strong potential for these compounds in cancer treatment .

Kinase Inhibition

The compound has been identified as an inhibitor of key signaling pathways involved in cancer progression:

  • mTOR Kinase Inhibition : Compounds related to this compound have been shown to inhibit the mTOR pathway effectively. This pathway is crucial for cell growth and proliferation .
  • PI3K Pathway : Additionally, these compounds also inhibit the PI3K pathway. Inhibiting this pathway can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in MDPI highlighted that certain derivatives had potent anticancer properties with IC50 values indicating effective inhibition of cell growth in various cancer types .
    • The evaluation of these compounds showed that they could circumvent P-glycoprotein (Pgp) efflux mechanisms often associated with drug resistance in cancer therapies .
  • Mechanistic Insights :
    • The mechanism of action for these compounds includes interference with microtubule dynamics and induction of apoptosis through mitochondrial pathways .
    • A detailed analysis revealed that modifications to the pyrimidine structure significantly impact the biological activity and selectivity towards specific kinases .

Comparative Analysis of Biological Activities

CompoundIC50 (nM)Target KinaseActivity Type
Compound 1<40mTORAntiproliferative
Compound 253-125PI3KAntiproliferative
Compound 3<40P-glycoproteinDrug Resistance Inhibition

Properties

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c11-7-5-3-8-2-1-6(5)9-4-10-7/h4,8H,1-3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYZKOFIMYHHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547799
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756437-41-9
Record name 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 2, 18.0 g, 0.0738 mol), triethylamine (48 mL, 0.34 mol) Palladium hydroxide (10 g, 0.07 mol) in methanol (242 mL, 5.91 mol) was heated to 60° C. Formic acid (7.6 mL, 0.20 mol) was added dropwise to the mixture over a 15 minute period. The mixture was heated at at 65° C. for three hours, allowed to cool, and filtered over Celite. The filtrate was concentrated under reduced vacuum to yield the title compound as a yellow solid which was used directly in the next reaction. (9.62 g, 77.6%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
242 mL
Type
reactant
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Intermediate 1, 18.0 g, 0.0738 mol), triethylamine (48 mL, 0.34 mol), palladium hydroxide (10 g, 0.07 mol) in methanol (242 mL) was heated to 60° C. Formic acid (7.6 mL, 0.20 mol) was added dropwise to the mixture over a 15 minute period. The mixture was heated at 65° C. for three hours, allowed to cool, and filtered over Celite. The filtrate was concentrated under vacuum to yield the title compound as a yellow solid which was used as such for the next step (9.62 g, 77.6%). MS: 152.2 [M+1]+.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
242 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
7.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine influence its activity as an antifolate agent?

A1: Research indicates that modifications to the 6-position of the 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine scaffold significantly impact its ability to inhibit dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Studies have shown that:

  • Trimethoxybenzyl substitutions at the 6-position enhance activity: Specifically, the 2,4-diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine exhibited potent DHFR inhibition against Pneumocystis carinii, Toxoplasma gondii, and rat liver enzymes. []
  • Dimethoxybenzyl analogues demonstrate reduced activity compared to their trimethoxybenzyl counterparts. []
  • The length of the bridging group between the pyrimidine ring and the phenyl ring also plays a role: Compounds with a CH2 bridge exhibit higher activity than those with CH2CH2 or CH2CH2CH2 bridges. []

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